Poly(isobutylene-CO-maleic acid) sodiu&

Description

Contextualization within Polymer Science and Engineering

In the realm of polymer science, Poly(isobutylene-CO-maleic acid) sodium is classified as an amphiphilic polyelectrolyte. Its structure consists of a hydrophobic polyisobutylene (B167198) (PIB) backbone, which imparts water-repelling characteristics and oil solubility, and hydrophilic sodium carboxylate groups originating from the maleic acid monomer. minglanchem.clchemicalbook.com This alternating arrangement of hydrophobic and ionic hydrophilic groups dictates its behavior in solution, leading to surface-active properties.

The maleic anhydride (B1165640) copolymers, as a class, are recognized for their versatility. mdpi.com They can be modified to adjust the balance between hydrophilicity and hydrophobicity, making them suitable for a wide range of applications. mdpi.com Poly(isobutylene-CO-maleic acid) sodium is a prime example, serving as a dispersant, compatibilizer, and stabilizer in various formulations. minglanchem.clalfa-chemistry.com Its ability to modify surfaces and interfaces is a key aspect of its utility in polymer engineering, where it can be used to alter the properties of other polymers or act as a functional component in complex systems. minglanchem.cl

Historical Development and Academic Significance

The historical roots of this copolymer can be traced back to the development of polyisobutylenes (PIB) by BASF in 1931. mdpi.com The subsequent functionalization of PIB with maleic anhydride created the pivotal intermediate, Poly(isobutylene-co-maleic anhydride) or PIBSA. chemicalbook.comgoogle.com This intermediate is crucial in the production of various additives, particularly for lubricants. google.comacs.org The conversion of PIBMA to its sodium salt form expanded its academic and industrial relevance.

The academic significance of Poly(isobutylene-CO-maleic acid) sodium lies in its function as a model polymer for studying the complex behavior of polyelectrolytes. Researchers have investigated its dissociation behavior, the activity of its sodium counter-ions, and its electrical conductivity in aqueous solutions to understand fundamental polymer physics. acs.orgacs.org Furthermore, its practical applications as a dispersing agent for inorganic particles, a binder in ceramic processing, and a component in coatings have been subjects of extensive research. minglanchem.clnih.govsigmaaldrich.com The study of its precursor, PIBMA, has also been significant, particularly in the development of amphiphilic polymers and surface-active agents through reactions with various molecules. alfa-chemistry.com

Overview of Research Trajectories

Academic research concerning Poly(isobutylene-CO-maleic acid) sodium and its anhydride precursor follows several distinct trajectories:

Synthesis and Characterization: A primary research focus is the synthesis of the Poly(isobutylene-alt-maleic anhydride) precursor. Studies investigate thermal and catalytic methods to control the copolymerization process and the subsequent functionalization. google.comacs.org Characterization involves determining properties such as molecular weight, density, and solubility, which are crucial for predicting the behavior of the final sodium salt.

Solution Properties and Rheology: A significant portion of academic work is dedicated to understanding the behavior of this polyelectrolyte in aqueous solutions. This includes studies on its potentiometric titration, viscosity, and interaction with ions. acs.orgacs.org Research has also explored its effect on the rheological properties of suspensions and pastes, demonstrating its potential as a superplasticizer for materials like natural hydraulic lime. nih.gov

Materials Science Applications: Investigations into its use as a functional material are widespread. It has been explored as a binder for ceramic powders and as a dispersing agent. sigmaaldrich.com More recent research has examined its potential as a water-soluble binder for anodes in lithium-ion batteries, where it can reduce interfacial resistance and improve cell performance. researchgate.net

Functional Polymer Conjugates: The reactive nature of the maleic anhydride precursor allows for conjugation with other molecules. Research has shown that maleic anhydride copolymers can be functionalized with bioactive molecules, highlighting a trajectory towards creating advanced functional materials. mdpi.com The sodium salt itself has been studied for its use as a superabsorbent fiber. guidechem.comchemicalbook.com

Data Tables

Table 1: Physicochemical Properties of Poly(isobutylene-co-maleic anhydride) (Precursor)

| Property | Value | Source(s) |

| CAS Number | 26426-80-2 | alfa-chemistry.com |

| Molecular Formula | (C₄H₂O₃ · C₄H₈)ₓ | alfa-chemistry.com |

| Average Molecular Weight (Mw) | ~6,000 g/mol | alfa-chemistry.com |

| Density | 1.3 g/mL at 25 °C | chemicalbook.com |

| Solubility | Insoluble in water and polar solvents; Soluble in aqueous base. | alfa-chemistry.com |

| Transition Temperature (Tg) | 141 °C (onset) |

Table 2: Selected Research Findings on Poly(isobutylene-CO-maleic acid) and its Precursor

| Research Area | Key Finding | Application/Significance | Source(s) |

| Materials Rheology | The isobutylene (B52900)–maleic anhydride copolymer significantly reduces the yield stress and plastic viscosity of natural hydraulic lime (NHL) pastes. | Acts as a promising superplasticizer for NHL, improving fluidity for use in historical building restoration. | nih.gov |

| Amphiphilic Polymers | Poly(isobutylene-alt-maleic anhydride) can be reacted with dodecylamine (B51217) to prepare an amphiphilic polymer. | The resulting polymer functions as a dispersing and surface-active agent. | alfa-chemistry.com |

| Energy Storage | A water-soluble polymer electrolyte synthesized from the precursor can be used as a binder for graphite (B72142) anodes in lithium-ion batteries. | The ion-conductive polymer binder reduces the interfacial resistance of the negative electrode, improving cell performance. | researchgate.net |

| Functional Materials | The sodium salt form is described as a superabsorbent fiber. | The amount of aqueous fluid absorbed is noted to decrease as the salt content of the fluid increases. | guidechem.comchemicalbook.com |

| Polymer Physics | Studies on the sodium salt in aqueous solution have detailed the sodium ion activity and electrical conductivity. | Provides fundamental understanding of the dissociation behavior of alternating copolymers and polyelectrolytes. | acs.org |

Properties

InChI |

InChI=1S/C4H2O3.C4H8.Na/c5-3-1-2-4(6)7-3;1-4(2)3;/h1-2H;1H2,2-3H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKQVAMSCJAEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

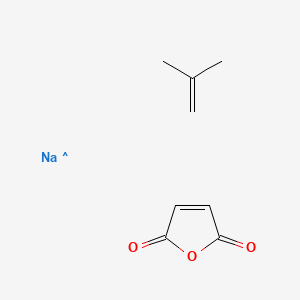

CC(=C)C.C1=CC(=O)OC1=O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39612-00-5 | |

| Record name | 2,5-Furandione, polymer with 2-methyl-1-propene, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with 2-methyl-1-propene, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Polymerization Mechanisms of Poly Isobutylene Co Maleic Acid Sodium

Monomer Chemistry and Preparation for Isobutylene (B52900) and Maleic Anhydride (B1165640)/Acid

The quality and purity of the initial monomers, isobutylene and maleic anhydride, are paramount for producing a polymer with desired characteristics and high molecular weight. pitt.edu

Isobutylene (2-methylpropene) is a valuable four-carbon branched alkene produced on a large industrial scale. wikipedia.org Several methods are employed for its synthesis. A primary route involves the dehydration of tertiary butyl alcohol (TBA). pitt.eduwikipedia.org Another significant method is the catalytic dehydrogenation of isobutane. wikipedia.org Furthermore, high-purity isobutylene can be generated from the decomposition or "back-cracking" of methyl tert-butyl ether (MTBE) at elevated temperatures. pitt.eduwikipedia.org In this process, a C4 stream containing dilute isobutylene is first reacted with methanol (B129727) to form MTBE, which is easier to separate from other butenes. The purified MTBE is then catalytically decomposed to yield high-purity isobutylene and methanol. pitt.edu

Purification of isobutylene is critical to remove contaminants like other C4 isomers (butene-1, butene-2), propene, and oxygenated compounds that can interfere with polymerization. pitt.edu High-purity isobutylene (>99%) is typically achieved through processes such as azeotropic distillation to remove water and extraction processes based on sulfuric acid. pitt.edu A patented method describes using methanol as both an absorbent to remove lighter components and as a reactant to form MTBE, which is then cracked to achieve an isobutylene purity of over 99.9%. google.com

Table 1: Properties of Isobutylene Monomer

| Property | Value |

| Chemical Formula | C₄H₈ |

| Molar Mass | 56.106 g/mol |

| Appearance | Colorless gas |

| Density | 0.5879 g/cm³ (liquid) |

| Boiling Point | -6.9 °C |

| Melting Point | -140.3 °C |

Data sourced from wikipedia.org

Maleic anhydride (furan-2,5-dione) is the acid anhydride of maleic acid. wikipedia.org It is a colorless or white solid produced on a massive scale for polymer applications. wikipedia.org The dominant industrial synthesis method is the vapor-phase oxidation of n-butane using a V₂O₅-P₂O₅ catalyst. wikipedia.orgdouwin-chem.com This process is favored due to the low cost of n-butane and reduced environmental impact compared to the older method of oxidizing benzene, which is now used in only a few smaller plants. wikipedia.orgdouwin-chem.com Maleic anhydride can also be obtained as a by-product during the production of phthalic anhydride from o-xylene. douwin-chem.com

Purification of the crude maleic anhydride is essential to remove by-products. The reaction gas is typically passed through a washing tower, and the resulting liquid, containing maleic anhydride and impurities, undergoes concentration, purification, and heating for dehydration to yield the final product. douwin-chem.com Recrystallization from solvents like chloroform (B151607) is also a common laboratory purification technique. ajchem-a.com Maleic acid itself is typically not the starting monomer for this copolymerization but is readily produced by the hydrolysis of maleic anhydride. wikipedia.org

Table 2: Properties of Maleic Anhydride Monomer

| Property | Value |

| Chemical Formula | C₄H₂O₃ |

| Molar Mass | 98.057 g/mol |

| Appearance | White crystals or needles |

| Density | 1.48 g/cm³ |

| Boiling Point | 202 °C |

| Melting Point | 52.8 °C |

Data sourced from wikipedia.org

Radical Copolymerization Kinetics and Mechanisms for Poly(isobutylene-co-maleic anhydride)

The copolymerization of isobutylene, an electron-donor monomer, with maleic anhydride, an electron-acceptor monomer, proceeds via a free-radical mechanism. mdpi.com This reaction is a classic example of sequence-controlled polymerization, leading to the formation of a highly alternating copolymer, where the monomer units are arranged in a regular 1:1 sequence along the polymer chain. semanticscholar.orgresearchgate.net

The free-radical copolymerization of isobutylene and maleic anhydride requires a chemical initiator to generate the initial radicals that start the polymerization chain reaction. Common thermal initiators used for this and similar systems include azo compounds, such as 2,2′-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). ajchem-a.comlew.rocmu.edu The choice and concentration of the initiator can significantly influence the polymerization rate and the molecular weight of the resulting copolymer.

The concentration of the initiator is inversely related to the molecular weight of the polymer; a higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in a lower average molecular weight. This relationship is demonstrated in a patented method for the polar copolymerization of isobutylene and maleic anhydride, where increasing the amount of initiator resulted in a decrease in the copolymer's number average molecular weight. google.com

Table 3: Effect of Initiator Mass on Copolymer Molecular Weight

| Initiator Mass | Copolymer Mass | Number Average Molecular Weight |

| 3.1 g | 302 g | 50,000 |

| 15.4 g | 307 g | 41,000 |

| 31 g | 304 g | 30,000 |

Data adapted from google.com. The experiment involved the reaction of isobutylene with a maleic anhydride solution containing the initiator.

Solvent: The choice of solvent can influence monomer reactivity ratios and the resulting copolymer's intrinsic viscosity. For the copolymerization of maleic anhydride with acrylonitrile, it was found that using dioxane or acetonitrile (B52724) as a solvent was preferable for obtaining copolymers with a higher molar mass. lew.ro

Temperature: Temperature affects the rate of initiator decomposition and the propagation rate of the polymer chains. Industrial polymerization of isobutylene is often conducted at very low temperatures (173 K to 273 K) to manage the highly exothermic reaction and control the polymer's molecular mass. taylorfrancis.com A patented method for producing polyisobutylene (B167198) maleic anhydride specifies reaction temperatures in the range of 180°C to 240°C. google.com

Monomer Ratio: Due to the strong alternating tendency of isobutylene and maleic anhydride, the copolymer composition is often close to a 1:1 molar ratio, regardless of the initial monomer feed ratio. semanticscholar.org This is a characteristic feature of systems involving monomers with significantly different electronic properties.

Chain transfer and termination are two critical events that stop the growth of an individual polymer chain. Termination typically occurs when two growing radical chains react with each other through combination or disproportionation.

Post-Polymerization Modification to Poly(isobutylene-CO-maleic acid) sodium

The final steps in the synthesis involve chemical modification of the poly(isobutylene-co-maleic anhydride) precursor. These steps convert the hydrophobic anhydride polymer into a water-soluble sodium salt.

The first post-polymerization step is the hydrolysis of the anhydride rings along the polymer backbone. This ring-opening reaction converts the anhydride functional groups into two adjacent carboxylic acid groups. The reaction transforms the poly(isobutylene-co-maleic anhydride) into poly(isobutylene-co-maleic acid).

This hydrolysis can be achieved through several methods. One common procedure involves heating the polymer in water, often at elevated temperatures (e.g., 65°–80° C) for a period ranging from 30 to 90 minutes. Another approach is to disperse the polymer in a dilute aqueous solution of a base, such as sodium hydroxide (B78521). researchgate.net The reaction with a base facilitates the ring-opening process. In some syntheses, the anhydride is reacted with an excess of a base like lithium hydroxide (LiOH) to directly yield a water-soluble carboxylate salt. researchgate.net

Following hydrolysis, the resulting poly(isobutylene-co-maleic acid) is neutralized with a suitable sodium-containing base to form the target compound, Poly(isobutylene-CO-maleic acid) sodium. This step converts the carboxylic acid groups (-COOH) into sodium carboxylate groups (-COONa).

The most common base used for this neutralization is sodium hydroxide (NaOH). The polyacid is typically dissolved or dispersed in an aqueous medium, and a stoichiometric amount of sodium hydroxide solution is added while monitoring the pH. Titration with a standard NaOH solution can be used to ensure complete neutralization. google.com The final product is the sodium salt of the copolymer, which is generally soluble in aqueous solutions. researchgate.net

Molecular Structure, Architecture, and Conformational Analysis Methodologies for Poly Isobutylene Co Maleic Acid Sodium

Methodologies for Molecular Weight and Polydispersity Determination

The performance and properties of polymers are intrinsically linked to their molecular weight and the breadth of its distribution. For poly(isobutylene-co-maleic acid), sodium salt, several techniques are utilized to obtain accurate measurements of these critical parameters.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymers. mtoz-biolabs.com The fundamental principle of GPC is the separation of molecules based on their size in solution. mtoz-biolabs.com The polymer sample, dissolved in a suitable solvent, is passed through a column packed with porous gel beads. mtoz-biolabs.com Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. mtoz-biolabs.com

The selection of the column is critical and depends on the expected molecular weight range of the polymer. For instance, columns like the Waters Styragel HR series are designed for high resolution in the low-to-mid molecular weight range, making them suitable for analyzing oligomers and polymer additives. warwick.ac.ukresearchgate.net Conversely, for ultra-high molecular weight polymers that are susceptible to shearing, Styragel HMW columns are employed. researchgate.net The choice of solvent and temperature is also crucial to ensure the polymer remains dissolved and to avoid interactions with the column packing material that could affect elution times. mtoz-biolabs.com

A calibration curve is constructed using well-characterized polymer standards with known molecular weights, such as polystyrene or pullulan polysaccharides. mtoz-biolabs.comlcms.cz This curve relates the elution volume to the molecular weight, allowing for the determination of the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the sample. chromatographyonline.com A PDI value of 1 indicates a monodisperse sample, where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths. chromatographyonline.com

Table 1: GPC/SEC Parameters for Polymer Analysis

| Parameter | Description | Relevance to Poly(isobutylene-co-maleic acid) sodium |

| Mobile Phase | The solvent used to dissolve the polymer and carry it through the column. | Must be a good solvent for the copolymer to ensure accurate size-based separation. For the sodium salt form, aqueous buffers are often necessary. |

| Stationary Phase | The porous gel packing material within the column. | The pore size of the gel determines the molecular weight range that can be effectively separated. |

| Detector | Measures the concentration of the polymer as it elutes from the column. Common detectors include refractive index (RI) and ultraviolet (UV) detectors. mtoz-biolabs.com | The choice of detector depends on the copolymer's properties. An RI detector is often used as it is sensitive to most polymers. |

| Calibration Standards | Polymers of known molecular weight used to create a calibration curve. | Polystyrene or other well-characterized standards are used to correlate elution time with molecular weight. mtoz-biolabs.com |

While GPC/SEC provides relative molecular weights based on calibration, light scattering techniques can determine the absolute molecular weight of a polymer without the need for column calibration. lcms.czwyatt.com When coupled with a separation technique like GPC/SEC, methods such as Multi-Angle Light Scattering (MALS) provide a powerful tool for polymer characterization.

Static light scattering measures the intensity of light scattered by polymer molecules in solution. According to the Rayleigh theory, the intensity of scattered light is proportional to the polymer's molecular weight and concentration. uci.edu For larger polymers, the scattering intensity becomes dependent on the angle of observation. uci.edu

MALS detectors measure the scattered light at various angles simultaneously. uci.edu This allows for the extrapolation of the data to a zero-degree angle, where the scattering intensity is directly proportional to the weight-average molecular weight (Mw), and also enables the determination of the root mean square (rms) radius of the polymer. wyatt.com This is particularly advantageous for copolymers and branched polymers, for which suitable calibration standards may not be available. wyatt.com Different types of light scattering detectors include Right-Angle Light Scattering (RALS), Low-Angle Light Scattering (LALS), and Multi-Angle Light Scattering (MALS), each with its own advantages and limitations regarding sensitivity and applicability to different molecule sizes. chromatographyonline.comuci.edu

Table 2: Comparison of Light Scattering Detectors

| Detector Type | Principle | Advantages | Limitations |

| RALS (Right-Angle Light Scattering) | Measures scattered light at a 90° angle. uci.edu | High sensitivity for isotropically scattering molecules. uci.edu | Inaccurate for anisotropic scatterers (larger molecules). chromatographyonline.comuci.edu |

| LALS (Low-Angle Light Scattering) | Measures scattered light at a low angle (e.g., 7°). uci.edu | Can measure molecular weight for all molecules. uci.edu | Lower signal-to-noise ratio. uci.edu |

| MALS (Multi-Angle Light Scattering) | Measures scattered light at multiple angles. uci.edu | Provides absolute molecular weight and size (rms radius) without column calibration. wyatt.com | More complex instrumentation and data analysis. |

Spectroscopic Techniques for Copolymer Composition and Sequence Distribution Analysis

Spectroscopic methods are indispensable for probing the chemical structure of poly(isobutylene-co-maleic acid), sodium salt, providing detailed information about the arrangement of the isobutylene (B52900) and maleic acid monomer units and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of polymers in solution. researchgate.net By analyzing the chemical shifts and integrals of the peaks in an NMR spectrum, one can determine the relative amounts of the different monomers in the copolymer, providing a quantitative measure of its composition. researchgate.net

For poly(isobutylene-co-maleic acid), sodium salt, ¹H NMR and ¹³C NMR are commonly employed. The ¹H NMR spectrum would show characteristic signals for the protons of the isobutylene units (e.g., -CH₂- and -C(CH₃)₂-) and the maleic acid units (e.g., -CH-CH-). The integration of these signals allows for the calculation of the molar ratio of the two monomers. Furthermore, the fine structure of the NMR signals can provide insights into the sequence distribution of the monomers along the polymer chain (e.g., alternating, random, or blocky). researchgate.net Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to further resolve complex spectra and confirm structural assignments.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. upi.edu The resulting FTIR spectrum is a unique "fingerprint" of the material.

In the analysis of poly(isobutylene-co-maleic acid), sodium salt, FTIR spectroscopy is used to confirm the presence of key functional groups. The spectrum of the precursor, poly(isobutylene-alt-maleic anhydride), would show strong characteristic peaks for the anhydride (B1165640) carbonyl groups. nih.gov Upon hydrolysis and neutralization to form the sodium salt, these anhydride peaks would be replaced by strong and broad absorption bands corresponding to the carboxylate (COO⁻) symmetric and asymmetric stretching vibrations. libretexts.org The presence of C-H stretching and bending vibrations from the isobutylene backbone would also be evident. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Poly(isobutylene-co-maleic acid) sodium

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550-1610 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400-1450 |

| C-H (from isobutylene) | Stretching | 2850-2960 |

| C-H (from isobutylene) | Bending | 1365-1465 |

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides valuable information about the chemical structure and composition of polymers. researchgate.net It is based on the inelastic scattering of monochromatic light, usually from a laser source. researchgate.net The resulting Raman spectrum provides information about the vibrational modes of the molecule.

For poly(isobutylene-co-maleic acid), sodium salt, Raman spectroscopy can be used to probe the polymer backbone and the functional groups. The C-C stretching and deformation modes of the polyisobutylene (B167198) backbone give rise to characteristic Raman bands. researchgate.net The technique is also sensitive to the symmetry of the molecules, which can be useful in studying the conformational order of the polymer chains. researchgate.net For the maleic acid component, characteristic peaks for the carboxylate groups would also be observable. chemicalbook.com Raman spectroscopy can be particularly useful for analyzing aqueous solutions of the polymer, as water is a weak Raman scatterer.

Techniques for Assessing Chain Architecture and Branching

The physical and chemical properties of poly(isobutylene-co-maleic acid) sodium are intrinsically linked to its molecular architecture, particularly the degree of branching. Assessing this architecture requires specialized analytical techniques that can probe the polymer's size, shape, and heterogeneity in solution.

Viscometry is a classical yet powerful technique for providing insights into the molecular conformation and branching of polymers in dilute solutions. researchgate.net The fundamental principle is that branched polymers, being more compact than their linear counterparts of the same molar mass, exhibit lower intrinsic viscosities. kinampark.com

The intrinsic viscosity [η] of a polymer is a measure of its contribution to the viscosity of a solution and is determined by extrapolating the reduced viscosity to zero concentration. The relationship between intrinsic viscosity and molar mass (M) is described by the Mark-Houwink-Sakurada equation:

[η] = K * M^a

Here, 'K' and 'a' are constants that depend on the specific polymer-solvent-temperature system. The exponent 'a', known as the Mark-Houwink exponent, is particularly informative. Its value reflects the polymer's conformation: for a rigid rod, a ≈ 1.8; for a random coil in a good solvent, a ≈ 0.5–0.8; and for a compact sphere, a ≈ 0. chromatographyonline.com For branched polymers, the 'a' value is typically lower than for a linear analogue. chromatographyonline.com

A key parameter derived from viscometry to quantify branching is the branching ratio, g'. It is defined as the ratio of the intrinsic viscosity of the branched polymer to that of a linear polymer with the same molar mass. chromatographyonline.com

g' = [η]branched / [η]linear

A value of g' less than 1 indicates the presence of branching, with lower values signifying a higher degree of branching. wyatt.com To determine g', it is necessary to couple viscometry with a technique that provides absolute molar mass, such as multi-angle light scattering (MALS). chromatographyonline.com

Table 1: Illustrative Viscometric Data for Linear vs. Branched Copolymers

| Sample | Molar Mass (M) ( g/mol ) | Mark-Houwink Exponent (a) | Intrinsic Viscosity [η] (dL/g) | Branching Ratio (g') | Deduced Architecture |

| Linear Reference | 100,000 | 0.70 | 0.85 | 1.00 | Linear Coil |

| Sample A | 100,000 | 0.55 | 0.65 | 0.76 | Lightly Branched |

| Sample B | 100,000 | 0.45 | 0.50 | 0.59 | Highly Branched |

Structural heterogeneity in copolymers like poly(isobutylene-co-maleic acid) can manifest as variations in molar mass distribution (MMD) and chemical composition distribution (CCD). Advanced chromatographic techniques are essential for resolving and quantifying this complexity.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone method for polymer characterization. nih.gov SEC separates molecules based on their hydrodynamic volume in solution; larger molecules elute earlier than smaller ones. nih.gov While conventional SEC with a single concentration detector can provide an MMD, it is often insufficient for complex copolymers where hydrodynamic volume does not correlate perfectly with molar mass, especially in the presence of branching or compositional differences. nih.gov

To overcome these limitations, SEC is coupled with advanced detectors, most notably Multi-Angle Light Scattering (MALS) and a differential refractive index (dRI) detector. chromatographyonline.com

SEC-MALS: This combination allows for the absolute determination of the molar mass and the radius of gyration (Rg) for each fraction eluting from the column, independent of its elution volume or the use of calibration standards. chromatographyonline.comwyatt.com This is crucial for accurately characterizing branched polymers, which elute differently than linear polymers of the same mass. wyatt.com

Dual Concentration Detection: For copolymers, using a second concentration detector, such as an ultraviolet (UV) detector, in addition to the dRI detector can elucidate the chemical composition distribution. nih.gov If one comonomer (e.g., maleic acid) has a different UV response than the other (isobutylene), the ratio of the detector signals can be used to calculate the compositional variation across the molar mass distribution. nih.gov This approach is powerful for understanding how synthesis conditions affect the incorporation of comonomers into polymer chains of different lengths. nih.gov

Table 2: Representative Data from SEC-MALS-UV Analysis for Copolymer Heterogeneity

| Elution Volume (mL) | Molar Mass (Mw) ( g/mol ) | Radius of Gyration (Rg) (nm) | dRI Signal (a.u.) | UV Signal (a.u.) | Inferred Maleic Acid Content (%) |

| 15 | 250,000 | 25.2 | 0.08 | 0.12 | 52 |

| 17 | 150,000 | 18.5 | 0.15 | 0.22 | 50 |

| 19 | 80,000 | 12.1 | 0.10 | 0.14 | 48 |

| 21 | 40,000 | 7.9 | 0.05 | 0.07 | 49 |

Conformational and Configurational Analysis Methodologies in Solution and Solid State

Understanding the polymer's three-dimensional structure, both as individual chains in solution and as an aggregated material in the solid state, is critical for predicting its behavior in various applications.

Small-Angle Scattering (SAS) techniques, including SAXS and SANS, are indispensable for analyzing the structure of macromolecules at the nanoscale (1-100 nm) in solution. researchgate.net These methods measure the intensity of elastically scattered X-rays or neutrons as a function of the scattering angle. The resulting scattering pattern provides information about the size, shape, and arrangement of the polymer chains.

For poly(isobutylene-co-maleic acid) sodium in an aqueous solution, SAXS and SANS can reveal:

Supramolecular Assembly: These techniques are highly sensitive to inter-particle interactions and aggregation. Studies on related maleic acid copolymers have shown that they can self-organize into distinct structures depending on factors like polymer concentration and the ionic strength of the solution. researchgate.net

Internal Structure: SANS, in particular, offers the unique advantage of contrast variation. By using deuterated solvents (e.g., D₂O), specific parts of a polymer-lipid or polymer-protein complex can be made "invisible" to neutrons, allowing for the detailed structural investigation of specific components within a larger assembly. researchgate.net

Research on diisobutylene maleic acid (DIBMA), a structurally similar copolymer, using SAXS/SANS has demonstrated that the polymer itself organizes into structures of various sizes, and these structures are crucial for its function in applications like forming lipid nanodiscs. researchgate.net

Table 3: Structural Parameters Obtainable from SAXS/SANS Analysis

| Parameter | Description | Information Gained |

| Radius of Gyration (Rg) | The root-mean-square distance of the object's parts from its center of mass. | Provides a measure of the overall size of the polymer coil or aggregate. |

| Forward Scattering (I(0)) | The scattered intensity extrapolated to a zero-degree angle. | Proportional to the square of the molar mass and concentration. |

| Kratky Plot | A plot of q²I(q) vs. q used to assess chain flexibility. | Distinguishes between compact, folded structures and flexible, random coils. |

| Pair-Distance Distribution Function (p(r)) | The distribution of distances between all pairs of atoms within the particle. | Gives information on the maximum dimension (Dmax) and shape of the particle. |

Microscopy techniques are used to directly visualize the morphology of the polymer in the solid state, providing tangible evidence of its surface topography and internal structure after being deposited onto a substrate.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can image surfaces at the nanometer scale. nih.gov A sharp tip on a cantilever scans the sample surface, and the deflection of the cantilever is used to create a three-dimensional topographical map. nih.gov For poly(isobutylene-co-maleic acid) sodium, AFM can reveal the morphology of thin films, the shape and size of individual polymer globules or aggregates, and surface roughness. nih.govworktribe.com A key advantage of AFM is its ability to operate in different environments, including air or liquid, with minimal sample preparation. nih.gov

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultrathin sample. The interaction of the electrons with the sample forms an image that reveals the internal structure. TEM offers extremely high resolution, capable of visualizing the shape and size of nanoscale polymer assemblies or domains within a larger matrix. Sample preparation for TEM is more involved, often requiring staining with heavy elements to enhance contrast.

Table 4: Comparison of Microscopic Techniques for Solid-State Analysis

| Technique | Principle | Information Provided | Resolution | Sample Preparation |

| AFM | Scans surface with a physical probe. nih.gov | 3D surface topography, roughness, phase imaging, single-molecule visualization. worktribe.com | High (nanometer scale). nih.gov | Minimal; can be done in air or liquid. nih.gov |

| SEM | Scans surface with an electron beam. | Surface morphology, texture, particle size and shape distribution. | Good (nanometer to micrometer). | Sample must be conductive (often requires coating). |

| TEM | Transmits electrons through a thin sample. | Internal structure, morphology of nano-aggregates, crystallinity. | Very High (sub-nanometer). | Requires very thin sections, potential for staining. |

Solution Behavior and Polyelectrolyte Dynamics of Poly Isobutylene Co Maleic Acid Sodium

Theoretical Frameworks of Polyelectrolyte Behavior in Aqueous Solutions

The behavior of polyelectrolytes like Poly(isobutylene-co-maleic acid) sodium in solution is described by a set of specialized theoretical frameworks that account for the interplay of electrostatic forces, polymer chain connectivity, and thermal motion. aip.org Unlike neutral polymers, whose solution properties are primarily dictated by solvent quality and temperature, polyelectrolytes are profoundly influenced by the long-range nature of Coulombic interactions. nih.gov

Theoretical approaches to understanding these systems can be broadly categorized into scaling theories, field-theory-based analytical theories, and liquid-state theories. nih.govacs.org

Scaling Theories: These theories provide a simplified but powerful way to predict how properties like the polymer size (radius of gyration, Rg) and solution viscosity depend on parameters such as polymer concentration, degree of polymerization (N), and salt concentration (cs). rsc.org A key concept is the electrostatic persistence length, which describes the stiffness induced in the flexible polymer chain by the repulsion between charged groups along its backbone. In salt-free or low-salt regimes, this repulsion causes the chain to adopt a more extended, rod-like conformation compared to a neutral polymer coil. nih.gov

Analytical and Field Theories: These more sophisticated models, such as those based on the Edwards Hamiltonian, attempt to calculate the free energy of the system by considering the polymer's conformational fluctuations, electrostatic correlations, and the translational entropy of all ionic species. aip.org They provide a more detailed picture of the phase behavior and can predict phenomena like liquid-liquid phase separation, which is influenced by factors such as ion valency and hydrophobic interactions between the polymer backbone and the solvent. aip.org

Charge Regularization: A critical aspect of any quantitative theory is the concept of "charge regularization." The actual, or effective, charge on a polyelectrolyte chain is often significantly lower than its nominal chemical charge due to phenomena like counter-ion condensation. acs.org This effective charge is not constant but varies with experimental conditions such as pH, salt concentration, and polymer concentration. acs.org Therefore, any robust theoretical model must self-consistently account for this variation to accurately predict experimental results. acs.org

The unique alternating structure of Poly(isobutylene-co-maleic acid) sodium, with its hydrophobic isobutylene (B52900) groups and hydrophilic, ionizable maleic acid groups, adds another layer of complexity, influencing its conformation and aggregation behavior in solution.

Methodologies for Investigating Solution Viscosity and Rheological Properties

Rheology is the study of the flow of matter, and for polymer solutions, it provides critical insights into the size, shape, and interactions of polymer chains. nsf.gov The viscosity of a polyelectrolyte solution is particularly sensitive to changes in polymer conformation.

Two primary techniques are employed to measure the viscosity and rheological properties of polyelectrolyte solutions: capillary viscometry and rotational rheometry. polyelectrolyte.science

Capillary Viscometry: This is a classical method used to determine the viscosity of dilute polymer solutions. polyelectrolyte.sciencepsl-rheotek.com The technique involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the force of gravity. polyelectrolyte.science The flow time is related to the kinematic viscosity through the Poiseuille equation. nih.gov By measuring the viscosity at several low concentrations and extrapolating to zero concentration, one can determine the intrinsic viscosity, a measure of the individual polymer coil's contribution to the solution viscosity and its hydrodynamic volume. researchgate.net Automated systems can perform these measurements with high precision and repeatability. psl-rheotek.comnih.gov

Rotational Rheometry: Rotational rheometers are more versatile instruments that can study a wider range of concentrations and flow conditions, including both steady and oscillatory shear. nsf.govamericanlaboratory.com A sample is placed between two geometries (e.g., cone and plate, or parallel plates), and one geometry is rotated or oscillated while the resulting torque and displacement are measured. polyelectrolyte.science This allows for the determination of shear viscosity as a function of shear rate. For polyelectrolytes, this is crucial as their viscosity can be highly dependent on the rate of shear. Furthermore, oscillatory measurements yield information on the viscoelastic properties of the solution, such as the storage (elastic) modulus (G') and loss (viscous) modulus (G''), which characterize the material's ability to store and dissipate energy, respectively. nsf.gov

The flow behavior of Poly(isobutylene-co-maleic acid) sodium solutions is strongly dependent on polymer concentration and the ionic strength of the solvent.

Effect of Concentration: In salt-free water or at very low ionic strength, the reduced viscosity of a polyelectrolyte solution typically shows a sharp increase at low concentrations upon further dilution. This "polyelectrolyte effect" is attributed to the expansion of the polymer coils due to increased electrostatic repulsion as the chains move farther apart, reducing the screening effect of neighboring chains' counter-ions. As concentration increases into the semi-dilute regime, the polymer coils begin to overlap, leading to a significant increase in viscosity due to chain entanglement. nsf.gov

Effect of Ionic Strength: Adding a low molecular weight salt (like sodium chloride) has a dramatic effect on the viscosity. The added salt ions shield the electrostatic repulsions between the charged groups on the polymer chain. researchgate.net This allows the chain to relax from its extended conformation into a more compact, coiled state, which occupies a smaller hydrodynamic volume and thus leads to a significant decrease in the solution's viscosity. researchgate.netresearchgate.net The alternating hydrophobic (isobutylene) and charged (maleate) groups in the copolymer can lead to complex solution behavior, where viscosity is a function of the balance between electrostatic repulsion and potential hydrophobic associations. researchgate.net

The following table summarizes research findings on the viscosity behavior of an alternating copolymer of maleic acid, which is structurally similar to the polymer .

| Copolymer | Condition | Observation | Reference |

|---|---|---|---|

| Poly(isobutylene-alt-sodium maleate) | Increasing Polymer Concentration (in water) | Viscosity increases, especially upon entering the semi-dilute and entangled regimes. | researchgate.net |

| Poly(isobutylene-alt-sodium maleate) | Addition of CaCl₂ Salt | A significant decrease in solution viscosity is observed due to charge screening and chain coiling. | researchgate.net |

| Poly(styrene-alt-sodium maleate) | Increasing Polymer Concentration (in water) | Viscosity increases with concentration. | researchgate.net |

| Poly(isobutylene-co-maleic acid) sodium salt | Immersion in defoamed AFC 380 solution (ionic solution) | Absorbed 80 to 120 times its own weight in solution, indicating strong interaction with ionic media. | osti.gov |

Studies on Counter-ion Binding and Charge Density Effects

Conductometric and potentiometric titrations are powerful electrochemical methods used to quantify the charge characteristics of polyelectrolytes and study ion binding. polyelectrolyte.scienceresearchgate.net

Potentiometric Titration: This technique involves monitoring the pH (or potential) of a polyelectrolyte solution as a titrant (e.g., a strong base like NaOH) is added. kyoto-u.ac.jppg.edu.pl For a polyacid like Poly(isobutylene-co-maleic acid), this titration neutralizes the carboxylic acid groups. The resulting titration curve (pH vs. volume of titrant) provides information about the acid dissociation constant (pKa) of the ionizable groups. kyoto-u.ac.jp Unlike simple monofunctional acids, the pKa of a polyacid changes with the degree of ionization because removing a proton from a highly charged chain becomes progressively more difficult. The shape of the curve can reveal interactions between neighboring acidic groups. For Poly(isobutylene-co-maleic acid), with its two adjacent carboxylic acids on each maleic acid unit, titration studies can reveal two distinct dissociation processes. researchgate.net The key difference between potentiometric and conductometric titrations is that the former measures the potential across the analyte, while the latter measures its electrolytic conductivity. differencebetween.com

Conductometric Titration: This method measures the electrical conductivity of the solution during a titration. shodhsagar.com The principle is that different ions have different ionic conductivities. pg.edu.pl For example, during the titration of a polyacid with NaOH, the highly mobile H⁺ ions are replaced by the less mobile Na⁺ ions, causing the conductivity to decrease. pg.edu.pl After the equivalence point, the addition of excess NaOH (Na⁺ and highly mobile OH⁻ ions) causes the conductivity to rise sharply. The endpoint is determined from the intersection of these two linear portions of the plot. shodhsagar.com This technique is particularly useful for analyzing counterion association, as the binding of counterions to the polymer chain reduces the number of free charge carriers in the solution, thereby lowering its conductivity. researchgate.net

The table below presents typical findings from titration studies on maleic acid-containing copolymers.

| Copolymer/System | Methodology | Key Finding | Reference |

|---|---|---|---|

| Copolymers of maleic acid | Potentiometric Titration with added CaCl₂ | Revealed two distinct dissociation processes corresponding to the two adjacent carboxylic acids on the maleic acid monomer. | researchgate.net |

| Poly(vinyl alcohol) partially acetalized with glyoxylic acid (PVAG) | Potentiometric Titration | The titration curves fulfilled the modified Henderson-Hasselbalch equation, allowing for the determination of dissociation exponents. | kyoto-u.ac.jp |

| Weak polyacids | Conductometric Titration | Titration with hydroxides of higher valency metals yields well-defined endpoints due to strong counterion association. | researchgate.net |

| Mixture of strong and weak acid | Conductometric Titration | The titration curve shows two distinct endpoints, corresponding to the neutralization of the strong acid first, followed by the weak acid. | pg.edu.pl |

To explain the observation that the effective charge of a polyelectrolyte is much lower than its structural charge, the theory of counter-ion condensation was developed, most notably by Gerald Manning. wikipedia.orgitim-cj.ro

Manning's Theory: This model treats the polyelectrolyte as an infinitely long, charged line or rod. wikipedia.org It introduces a dimensionless charge density parameter, ξ (xi), which is the ratio of the Bjerrum length (the distance at which the electrostatic interaction between two elementary charges equals the thermal energy) to the average distance between charges on the polymer chain. rsc.org Manning's theory posits that if this parameter exceeds a critical value (which is 1 for monovalent counterions), the electrostatic attraction becomes so strong that a fraction of the counter-ions will "condense" onto the polymer backbone. wikipedia.orgaip.org This condensation occurs to reduce the effective charge density of the chain back down to the critical value. wikipedia.org The fraction of condensed counterions is independent of the polymer and salt concentration in its simplest form. aip.org

Poisson-Boltzmann Model: An alternative and often more accurate approach is to use the Poisson-Boltzmann (PB) equation. nih.gov This model does not assume a two-state (condensed vs. free) picture but instead describes a continuous distribution of counter-ions in an "ionic atmosphere" around the charged polymer chain. nih.gov While computationally more intensive, the PB model generally provides a better approximation of the underlying physics without imposing the nonphysical constraints of the condensation theory. nih.govnih.gov

Both theoretical frameworks are essential for understanding and predicting the thermodynamic and transport properties of solutions containing Poly(isobutylene-co-maleic acid) sodium, as these properties are all heavily dependent on the effective charge of the polymer chain. researchgate.net

Self-Assembly Phenomena and Aggregate Formation Methodologies

The amphiphilic character of Poly(isobutylene-co-maleic acid) sodium, arising from the hydrophobic isobutylene units and the hydrophilic sodium maleate (B1232345) groups, drives its self-assembly in aqueous solutions. The balance between hydrophobic interactions, which promote the aggregation of isobutylene moieties to minimize contact with water, and electrostatic repulsion between the charged carboxylate groups governs the formation of various supramolecular structures.

Micellization and Vesicle Formation Methodologies in Aqueous Systems

In aqueous solutions, Poly(isobutylene-co-maleic acid) sodium can self-assemble into micelles, which are core-shell structures. The hydrophobic isobutylene segments form the core, shielded from the aqueous phase, while the hydrophilic ionized maleic acid units form the corona, interacting with water. The formation of these micelles is a spontaneous process above a certain concentration known as the critical micelle concentration (CMC).

Vesicles, which are hollow spheres with a bilayer membrane enclosing an aqueous core, can also be formed, particularly in the presence of other amphiphiles like lipids. Analogous copolymers, such as poly(styrene-maleic acid) (SMA), are well-documented for their ability to solubilize lipid bilayers to form nanodiscs, which are small, disc-shaped patches of lipid bilayer stabilized by the polymer. nih.gov This process involves the insertion of the polymer's hydrophobic groups (like isobutylene) into the lipid membrane, leading to its fragmentation and reorganization into stable nanostructures. nih.gov Similarly, Poly(isobutylene-co-maleic acid) sodium can interact with lipid assemblies, modulating their structure and potentially forming vesicles or mixed micelles. The formation of spontaneous vesicles can be influenced by the addition of polymers that can either screen surface charges or adsorb at the vesicle interface, thereby altering the stability and size of the aggregates. mdpi.com

The preparation of these aggregates typically involves dissolving the polymer in an aqueous buffer. For systems involving lipids, the components are mixed, and self-assembly is often induced by methods such as sonication, extrusion, or simple incubation to reach thermodynamic equilibrium. nih.gov

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) for Aggregate Size and Shape

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful non-invasive techniques used to characterize the aggregates formed by Poly(isobutylene-co-maleic acid) sodium in solution.

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. By analyzing these fluctuations, one can determine the translational diffusion coefficient of the aggregates. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (R_h), which represents the effective size of the hydrated particle in solution. DLS is particularly useful for determining the size distribution and detecting the presence of different populations of aggregates. mdpi.com For instance, in studies of related poly(styrene-co-maleic acid) micelles, DLS has been used to determine mean particle sizes, which were found to be in the range of 18–30 nm. mdpi.com

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of the scattering angle and concentration. This technique provides information about the weight-average molecular weight (Mw) of the aggregates, their radius of gyration (R_g), and the second virial coefficient (A₂), which describes polymer-solvent interactions. mdpi.com The ratio of R_g to R_h can give insights into the shape and internal structure of the aggregates. For example, a value of ~0.77 is expected for a hard sphere, while higher values suggest a more elongated or random coil structure.

The following table summarizes typical data obtained from DLS and SLS for micelles formed by a related maleic acid copolymer, illustrating the type of information these techniques provide.

| Parameter | Technique | Typical Value/Information | Reference |

| Hydrodynamic Radius (R_h) | DLS | 18-30 nm | mdpi.com |

| Polydispersity Index (PDI) | DLS | Provides distribution of aggregate sizes | nih.gov |

| Weight-Average Molecular Weight (M_w) | SLS | 30-50 kDa | mdpi.com |

| Radius of Gyration (R_g) | SLS | Characterizes the size of the aggregate | |

| Second Virial Coefficient (A₂) | SLS | Indicates aggregate-solvent interaction quality |

Interactions with Ions and Surfactants in Solution

The polyelectrolytic nature of Poly(isobutylene-co-maleic acid) sodium dictates its strong interactions with ions and oppositely charged molecules, such as cationic surfactants. These interactions can significantly alter the solution properties of the copolymer.

Mechanistic Studies of Metal Ion Complexation

The carboxylate groups of the maleic acid units are effective ligands for complexing metal ions. The binding of cations, particularly divalent metal ions like Ca²⁺ and Mg²⁺, to the polymer chain can neutralize the negative charges, reducing electrostatic repulsion between the monomer units. researchgate.net This charge neutralization can lead to a more compact polymer conformation and, in some cases, induce aggregation or phase separation. researchgate.netnih.gov

The mechanism of complexation involves the coordination of the metal ion with the carboxylate oxygen atoms. Density functional theory studies on similar poly(carboxylic acid) ligands have shown that metal ions can form 5- or 6-coordinated complexes with carboxylate oxygens. researchgate.net The stability and coordination geometry of these complexes depend on the specific metal ion. For instance, studies on poly(maleic acid) have shown that it forms complexes with various divalent metal ions, including Cu(II), Co(II), Ni(II), and Zn(II), resulting in insoluble colored solids. cmu.edu The interaction with divalent cations can be so efficient at neutralizing charge that it increases the effective hydrophobicity of the polymer. researchgate.net

The complexation efficiency can be influenced by the local density of carboxylate groups. Copolymers like diisobutylene/maleic acid (DIBMA), which have a high density of maleic acid moieties, exhibit strong binding of divalent cations. researchgate.netnih.gov

Interaction with Cationic Surfactants and Polyelectrolyte-Surfactant Complexes

Poly(isobutylene-co-maleic acid) sodium, being an anionic polyelectrolyte, interacts strongly with cationic surfactants. This interaction is driven by a combination of electrostatic attraction between the negatively charged carboxylate groups of the polymer and the positively charged head groups of the surfactant, as well as hydrophobic interactions between the polymer's isobutylene units and the surfactant's alkyl tails. nih.govnih.gov

The binding process typically occurs at a surfactant concentration well below its own CMC, known as the critical aggregation concentration (cac). nih.gov The initial interaction is predominantly electrostatic, leading to the formation of polyelectrolyte-surfactant complexes (PESCs). As more surfactant binds, the complex can become hydrophobically collapsed and may eventually phase separate from the solution when the charges are stoichiometrically matched. nih.gov

Studies on copolymers of maleic acid with other monomers like styrene (B11656) or methyl methacrylate (B99206) have shown that the nature of the hydrophobic comonomer significantly influences the binding behavior. nih.gov A more hydrophobic comonomer leads to stronger hydrophobic contributions to the polymer-surfactant interaction. The binding can sometimes occur in multiple steps, with the initial step being electrostatically driven and subsequent steps involving hydrophobic interactions with the already formed complex. nih.gov These interactions can be studied using techniques like potentiometry with ion-selective electrodes, isothermal titration calorimetry (ITC), and fluorescence spectroscopy. nih.govmdpi.com

The table below presents findings on the interaction between maleic acid copolymers and cationic surfactants.

| System | Technique | Key Findings | Reference |

| Maleic Acid Copolymers + Dodecylpyridinium Chloride (DPC) | Potentiometry | Binding is cooperative; can exhibit a two-step mechanism (electrostatic then hydrophobic). | nih.gov |

| Anionic Polyelectrolyte + Cationic Surfactant | General | Formation of Polyelectrolyte-Surfactant Complexes (PESCs) is driven by both electrostatic and hydrophobic forces. | nih.gov |

| Poly(maleic acid/octyl vinyl ether) + Anionic Surfactant | Viscosity, Light Scattering | Illustrates that even with like charges, hydrophobic interactions can drive complex formation. | nih.gov |

Interactions with Diverse Materials and Systems: Academic Perspectives

Poly(isobutylene-CO-maleic acid) sodium as a Dispersing Agent: Mechanistic and Methodological Studies

The sodium salt of poly(isobutylene-co-maleic acid) is recognized for its function as a dispersing agent in various particulate systems. Its efficacy stems from a combination of electrostatic repulsion and steric hindrance, which are governed by the polymer's molecular architecture and its interaction with the particle surface and the surrounding medium.

Dispersion Mechanisms for Particulate Systems (e.g., Pigments, Mineral Slurries)

Once adsorbed, the polymer provides stability to the dispersion through two main effects:

Electrostatic Repulsion: The ionized carboxylate groups (-COO⁻Na⁺) create a negative charge on the particle surface. This leads to repulsive forces between adjacent particles, preventing them from agglomerating. The degree of ionization, and thus the strength of the electrostatic repulsion, is influenced by the pH of the system. nih.gov

Steric Hindrance: The polymer chains extend from the particle surface into the surrounding medium. When two particles approach each other, the polymer layers interpenetrate, leading to an increase in the local polymer concentration and a corresponding unfavorable decrease in entropy. This creates a repulsive force, known as steric hindrance, which keeps the particles separated. mdpi.com

Research on related maleic acid copolymers, such as those with acrylic acid, has shown that the molar ratio of the monomers and the molecular weight of the copolymer are critical factors in its dispersing effectiveness. google.com For instance, a higher content of maleic acid can enhance the polymer's adsorbability onto surfaces like calcium carbonate. google.com The architecture of the polymer, whether it's a linear, grafted, or comb-like structure, also significantly influences its performance as a dispersant. core.ac.uk

Methodologies for Assessing Dispersion Stability and Efficiency

Commonly employed methods include:

Zeta Potential Measurement: This technique quantifies the magnitude of the electrostatic charge on the particle surface. A higher absolute zeta potential value generally indicates greater electrostatic repulsion and, consequently, a more stable dispersion. sigmaaldrich.com

Particle Size Analysis: Techniques such as dynamic light scattering (DLS) and laser diffraction are used to measure the size distribution of particles in the dispersion. An effective dispersant will prevent the formation of large agglomerates, resulting in a smaller average particle size and a narrower distribution.

Rheological Measurements: The viscosity of a dispersion is a key indicator of its stability. A well-dispersed system typically exhibits lower viscosity compared to a flocculated one. Rheometers are used to measure viscosity under different shear conditions.

Turbidity Measurements: The turbidity of a suspension can be monitored over time to assess its stability. semanticscholar.org A stable dispersion will maintain a high level of turbidity, while a system undergoing sedimentation will show a decrease in turbidity as particles settle out. semanticscholar.org

Sedimentation Tests: This simple yet effective method involves allowing a dispersion to stand undisturbed and observing the rate and extent of particle settling. The height of the sediment layer and the clarity of the supernatant are qualitative indicators of dispersion stability.

Interactive Table: Methodologies for Assessing Dispersion Stability

| Methodology | Principle | Key Parameter Measured | Indication of Good Dispersion |

| Zeta Potential Analysis | Measures the electrophoretic mobility of particles in an electric field. | Zeta Potential (mV) | High absolute value (typically > ±30 mV) |

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles. | Hydrodynamic Diameter (nm), Polydispersity Index (PDI) | Small particle size, low PDI |

| Laser Diffraction | Measures the angular distribution of scattered light from a particle population. | Particle Size Distribution (µm) | Narrow distribution, absence of large aggregates |

| Rheology | Measures the flow and deformation of the material in response to an applied force. | Viscosity (Pa·s) | Low viscosity at low shear rates |

| Turbidimetry/Nephelometry | Measures the loss of transmitted light (turbidity) or the intensity of scattered light (nephelometry). | Turbidity (NTU) | Stable turbidity over time |

| Sedimentation Analysis | Gravitational settling of particles. | Sedimentation Rate, Sediment Volume | Slow settling rate, low sediment volume |

Poly(isobutylene-CO-maleic acid) sodium in Flocculation and Coagulation Research

While often employed as a dispersant, under certain conditions, poly(isobutylene-co-maleic acid) sodium salt and similar anionic polymers can also function as flocculants, particularly in bridging mechanisms or in conjunction with coagulants.

Flocculation Mechanisms for Suspended Solids in Aqueous Systems

The primary flocculation mechanisms involving polymers like poly(isobutylene-co-maleic acid) sodium salt are bridging and charge neutralization.

Bridging Flocculation: In this mechanism, a single long-chain polymer molecule adsorbs onto multiple particles simultaneously, creating "bridges" between them. This leads to the formation of larger aggregates, or flocs, which can then be more easily separated from the liquid phase. The effectiveness of the bridging mechanism is highly dependent on the polymer's molecular weight; higher molecular weight polymers are generally more effective bridging flocculants. sigmaaldrich.com

The architecture of the copolymer plays a crucial role. For instance, block copolymers have been shown to exhibit a dominant bridging mechanism, which can reduce the required dosage for effective flocculation compared to random copolymers. sigmaaldrich.com

Optimization Methodologies for Flocculation Performance

Optimizing the flocculation process is critical for achieving maximum efficiency in solid-liquid separation. This involves systematically varying several key parameters to find the ideal conditions for a specific system.

Key parameters for optimization include:

Polymer Dosage: There is typically an optimal dosage range for a flocculant. Insufficient dosage results in incomplete flocculation, while an excessive amount can lead to restabilization of the particles due to saturation of the particle surfaces with the polymer, preventing bridge formation.

pH: The pH of the aqueous system affects both the charge on the suspended particles and the degree of ionization of the polymer's carboxylate groups. researchgate.net Adjusting the pH can therefore significantly influence the electrostatic interactions and the effectiveness of the flocculation process.

Mixing Conditions: The flocculation process requires an initial rapid mix to ensure uniform distribution of the flocculant, followed by a period of slow mixing to promote the formation of large, stable flocs without causing shear-induced breakup. researchgate.net

Ionic Strength: The concentration of dissolved salts in the water can affect the conformation of the polymer chains in solution and screen the electrostatic charges on the particles, thereby influencing both bridging and charge neutralization mechanisms.

Methodologies like the jar test are standard for optimizing coagulation-flocculation processes. researchgate.net This involves testing a range of coagulant and flocculant dosages in parallel to visually and analytically determine the optimal conditions for floc formation and settling. Response Surface Methodology (RSM) is a statistical approach that can be used to model and optimize the effects of multiple variables simultaneously, providing a more comprehensive understanding of the complex interactions between factors like pH, dosage, and turbidity. researchgate.net

Scale Inhibition Studies Involving Poly(isobutylene-CO-maleic acid) sodium

Poly(isobutylene-co-maleic acid) sodium and related maleic acid-based copolymers are extensively studied for their ability to inhibit the formation of mineral scale, such as calcium carbonate and calcium sulfate (B86663), in industrial water systems. researchgate.netresearchgate.net

The mechanism of scale inhibition by these polymers is primarily attributed to two effects:

Threshold Inhibition: The polymers can adsorb onto the surfaces of newly formed microcrystals (nuclei) of the scaling mineral. mdpi.com The carboxylate groups in the polymer chain interact with the cations (e.g., Ca²⁺) at the crystal surface, disrupting the regular arrangement of ions needed for crystal growth. This action effectively slows down or completely halts further crystal growth, even at sub-stoichiometric concentrations of the inhibitor. semanticscholar.org

Dispersion: By adsorbing onto the surface of the scale crystals, the polymer imparts a negative charge, causing electrostatic repulsion between the crystals. mdpi.com This prevents the crystals from agglomerating into larger, adherent scale deposits and keeps them dispersed in the bulk water, from where they can be removed.

Studies have shown that the effectiveness of maleic acid copolymers as scale inhibitors is influenced by their molecular weight and the nature of the co-monomer. researchgate.netsemanticscholar.org For instance, lower molecular weight polymers (around 2000 g/mol ) have been reported to be more effective for calcium carbonate inhibition due to stronger surface interactions. researchgate.net Furthermore, the presence of the polymer can distort the crystal lattice of the scale, leading to the formation of less stable and less adherent crystal forms. mdpi.com For example, in the case of calcium carbonate, the presence of a polyacrylic acid inhibitor can induce a change from the stable calcite form to the less stable vaterite form. mdpi.com

Interactive Table: Research Findings on Maleic Acid Copolymer Scale Inhibition

| Copolymer System | Scale Type | Key Finding | Reported Efficiency | Reference |

| Maleic acid-ortho-toluidine (MA-OT) | Calcite (CaCO₃) | Complete scale inhibition was possible at a low dose. | 20-25 ppm | researchgate.net |

| Maleic acid-acrylic acid (MA-AA) | Calcium Carbonate (CaCO₃) | Polymers with low molecular weight (around 2000) were more effective. | >90% inhibition at 2 ppm | researchgate.net |

| Itaconic acid-acrylamide-sodium acrylsulfonate (IA-AM-SAS) | Calcium Carbonate (CaCO₃) | Optimal performance at a specific monomer molar ratio. | 84.02% inhibition at 30 mg/L | researchgate.net |

| Maleic anhydride-sodium allyl sulfonate (MA/SAS) | Calcium Phosphate (B84403) (Ca₃(PO₄)₂) | Excellent inhibition of calcium phosphate scale. | 94.38% | scu.edu.cn |

| Maleic anhydride-sodium allyl sulfonate (MA/SAS) | Calcium Sulfate (CaSO₄) | Excellent inhibition of calcium sulfate scale. | 100.00% | scu.edu.cn |

| Polyacrylic acid (PAA) | Calcium Carbonate (CaCO₃) | Induced lattice distortion of crystals from calcite to vaterite. | ~95% at 3.33 µM | mdpi.com |

Interactions with Cementitious Materials and Concrete Science

In concrete technology, copolymers with structures similar to Poly(isobutylene-CO-maleic acid) sodium function as superplasticizers. These admixtures are crucial for enhancing the workability (fluidity) of fresh cement paste, mortar, and concrete without increasing the water content.

The dispersing effect of a polycarboxylate-type superplasticizer like Poly(isobutylene-CO-maleic acid) sodium is primarily attributed to a combination of electrostatic repulsion and steric hindrance. nih.gov

In an aqueous environment, cement particles naturally tend to flocculate or clump together due to surface charges, trapping a significant amount of water within these agglomerates and reducing the fluidity of the paste. When the copolymer is introduced, its main polymer backbone, which contains anionic carboxylate groups (COO⁻), adsorbs onto the surface of the positively charged cement grains. nih.govmdpi.com

This adsorption creates a negative charge on the surface of the cement particles, leading to electrostatic repulsion between them. nih.gov Simultaneously, the side chains of the copolymer, which are grafted onto the main backbone, extend out into the surrounding water. These side chains form a physical barrier around the cement particles. When two particles approach each other, their respective polymer side chains begin to overlap, creating a repulsive force known as steric hindrance . nih.govmdpi.com

The combined effect of electrostatic repulsion and steric hindrance overcomes the initial attractive forces, causing the flocculated structures to break apart and disperse the cement grains evenly throughout the paste. nih.gov This process releases the water that was previously trapped, significantly increasing the fluidity and workability of the cementitious system. nih.gov The flexible, comb-like structure of maleic acid-based superplasticizers, with a backbone adsorbing to the cement and long side chains providing steric hindrance, is particularly effective in this role. mdpi.com

The impact of superplasticizers on the flow properties of cement paste is quantified by measuring its rheological parameters. This is most commonly accomplished using a rotational rheometer, often with coaxial cylinder or vane geometries. researchgate.netvilniustech.lt The test involves subjecting the cement paste to a range of shear rates and measuring the corresponding shear stress.

From the resulting data (a rheogram), key parameters are determined by fitting the data to established rheological models, such as the Bingham or Herschel-Bulkley models. researchgate.netbohrium.com

Key Rheological Parameters and Assessment Methods

| Parameter | Description | Common Assessment Method |

|---|---|---|

| Yield Stress (τ₀) | The minimum shear stress required to initiate flow in the paste. A lower yield stress indicates higher fluidity. | Determined from the intercept of a rheological model (e.g., Bingham, Herschel-Bulkley) fitted to shear stress vs. shear rate data. vilniustech.lt |

| Plastic Viscosity (μp) | Represents the resistance to flow once the yield stress has been exceeded. Lower viscosity implies easier flow. | Determined from the slope of the fitted Bingham model. nih.gov |

| Flow Behavior Index (n) | A parameter from the Herschel-Bulkley model that describes the shear-thinning (n < 1) or shear-thickening (n > 1) nature of the fluid. | Derived from fitting the Herschel-Bulkley model to the rheogram. researchgate.net |

Test protocols must be carefully controlled, often including a pre-shear step to break down any initial thixotropic structure and ensure repeatable results. researchgate.net By comparing the yield stress and plastic viscosity of a control paste to a paste containing Poly(isobutylene-CO-maleic acid) sodium, a quantitative assessment of its superplasticizing efficiency can be made. nih.gov A significant reduction in yield stress and plastic viscosity indicates effective dispersion. nih.gov

Surface Adsorption and Interfacial Phenomena

The function of Poly(isobutylene-CO-maleic acid) sodium in both scale inhibition and cement dispersion is fundamentally governed by its adsorption at solid-liquid interfaces. The study of this adsorption provides insight into the efficiency and behavior of the polymer.

The interaction between a polymer and a solid surface can be described by adsorption kinetics, which details the rate of adsorption, and adsorption isotherms, which describe the equilibrium relationship between the concentration of the polymer in solution and the amount adsorbed on the surface at a constant temperature.

Adsorption Kinetics: The rate at which the polymer adsorbs onto a surface can often be described by kinetic models. For copolymers containing maleic acid functional groups adsorbing onto various surfaces, the pseudo-second-order kinetic model has been shown to provide a good fit. rsc.org This model assumes that the rate-limiting step is chemical adsorption or chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the polymer. rsc.org

Adsorption Isotherms: To describe the equilibrium state of adsorption, various isotherm models are used. The Langmuir isotherm model is frequently applied to the adsorption of such copolymers. rsc.org This model assumes that adsorption occurs at specific, homogeneous sites on the surface and forms a monolayer. The strong electrostatic interactions between the anionic functional groups (–COO⁻ and –SO₃⁻) on the polymer and positively charged sites on a surface are consistent with the assumptions of this model. rsc.org

The adsorption process is also highly dependent on environmental conditions. Studies on similar acrylic-maleic acid copolymers have shown that factors like pH and ionic strength significantly influence adsorption. researchgate.net For instance, adsorption on clay minerals is pH-dependent and can be enhanced by increased ionic strength, which helps to screen the electrostatic repulsion between adsorbed polymer chains, allowing for a more compact adsorbed layer. researchgate.net

Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) Methodologies for Adsorption Studies

The adsorption of Poly(isobutylene-co-maleic acid) sodium salt onto various surfaces is a critical aspect that governs its functionality in a wide range of applications. Understanding the kinetics, conformation, and viscoelastic properties of the adsorbed polymer layer is paramount. Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are powerful, real-time, and label-free techniques that provide invaluable insights into these interfacial phenomena. While direct and extensive research applying these techniques specifically to Poly(isobutylene-co-maleic acid) sodium salt is not widely published, the principles and methodologies are well-established through studies on analogous copolymers, such as other polyelectrolytes and amphiphilic polymers. dtu.dkresearchgate.netnih.govmdpi.com

Surface Plasmon Resonance (SPR)